Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate involves several steps. One common method includes the reaction of 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoic acid with propargyl alcohol under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as fluidized bed granulation and high-speed mixing are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridazin-4-yl)-5,6-dihydro-4H-1,2,4-oxadiazine derivatives
- 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone
Uniqueness
Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable for specialized applications in various fields .
Properties
Molecular Formula |
C19H15Cl3O4 |
---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C19H15Cl3O4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h1,5-6,8-10H,4,7,11H2,2H3 |
InChI Key |
MBIYNEVBYJEMKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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